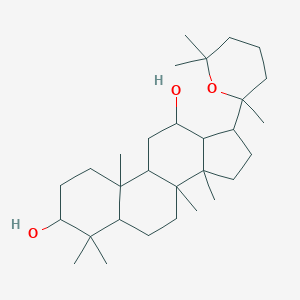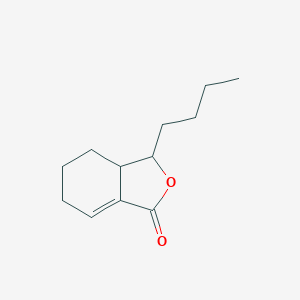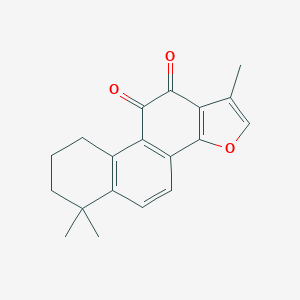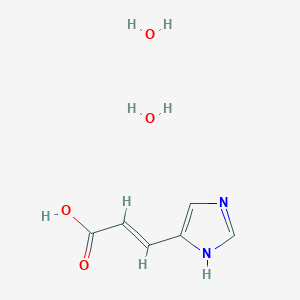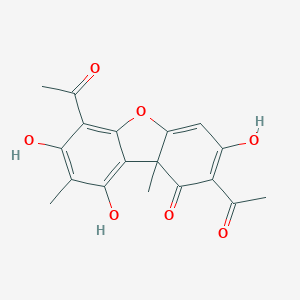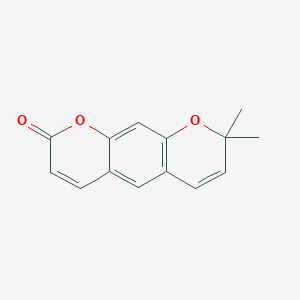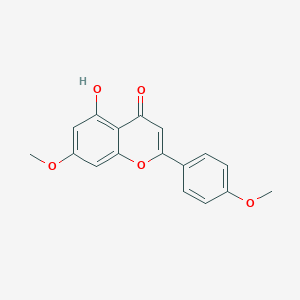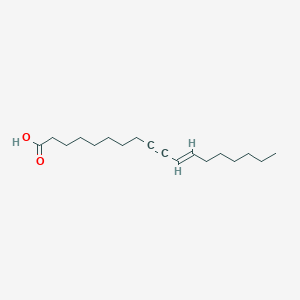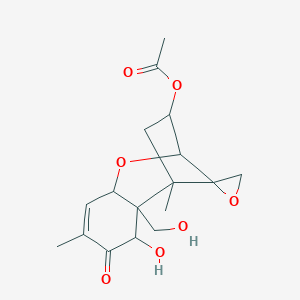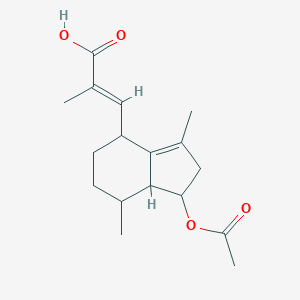
Alpha-Amanitin
Übersicht
Beschreibung
Alpha-Amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several species of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera .
Molecular Structure Analysis
This compound is a highly modified bicyclic octapeptide consisting of an outer and an inner loop . It has a molecular weight of 918.97 g/mol .
Chemical Reactions Analysis
This compound displayed time- and concentration-dependent cytotoxicity . It decreased nascent RNA synthesis in a concentration- and time-dependent manner . This compound did not induce changes in mitochondrial membrane potential, but it caused a significant increase in intracellular ATP levels .
Physical And Chemical Properties Analysis
This compound has a molar mass of 918.97 g/mol and its empirical formula is C39H54N10O14S . It appears as white to light yellow needles and has a melting point of 254–255 ºC . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Alpha-Amanitin ist ein starkes Gift, das aus Pilzen der Gattung Amanita gewonnen wird, insbesondere aus Amanita phalloides, im Volksmund auch als Knollenblätterpilz bekannt. Trotz seiner Toxizität hat this compound aufgrund seiner Fähigkeit, die RNA-Polymerase II zu hemmen, ein Enzym, das für die mRNA-Synthese unerlässlich ist, in der wissenschaftlichen Forschung mehrere einzigartige Anwendungen gefunden. Hier ist eine umfassende Analyse mit Schwerpunkt auf sechs verschiedenen Anwendungen:
Krebschemotherapie
This compound wurde bei der Entwicklung gezielter Krebschemotherapien eingesetzt. Durch die Kombination der Präzision der Antikörper-Targeting mit this compound als neuartiger Nutzlast haben Unternehmen wie Heidelberg Pharma therapeutische Plattformen geschaffen, die Potenzial für die Behandlung einer breiten Palette von Krebsarten zeigen .
Antikörper-Wirkstoff-Konjugate (ADCs)
Medizinische Forscher haben this compound synthetisiert, um ADCs zu erzeugen. Diese Konjugate haben sich als vielversprechende Antikrebsmittel erwiesen, da sie das Gift direkt an die Krebszellen liefern können, wodurch Schäden an gesunden Zellen minimiert werden .
Hemmung der Transkriptionselongation
In der molekularbiologischen Forschung wird die Fähigkeit von this compound, die Brückenhelix- und Trigger-Loop-Struktur in der RNA-Polymerase II zu hemmen, verwendet, um Transkriptionselongationsprozesse und die Hemmung der mRNA-Synthese zu untersuchen .
Aufklärung des pathogenen Mechanismus
Das Verständnis des pathogenen Mechanismus der this compound-Vergiftung ist für die medizinische Forschung von Bedeutung. Es hilft bei der Entwicklung von Behandlungen für Vergiftungen mit Amanita-Pilzen, die eine hohe Mortalitätsrate aufweisen .
Toxikologische Mechanismusforschung
Tiefgängige Forschung zum toxikologischen Mechanismus von this compound hilft bei der Kontrolle der Nebenwirkungen von ADCs, die auf this compound basieren. Dies verwandelt das tödliche Gift in eine wirksame Waffe gegen Krebs, indem das Sicherheitsprofil dieser Behandlungen verbessert wird .
Wirkmechanismus
Target of Action
Alpha-Amanitin’s primary target is RNA polymerase II . This enzyme plays a crucial role in the transcription process, where it synthesizes messenger RNA (mRNA) from a DNA template .
Mode of Action
This compound interacts with its target by binding to the largest subunit of RNA polymerase II, known as RNApb1 . It also inhibits the bridge helix and trigger loop structure in RNA polymerase II . This interaction alters the transcription elongation process, leading to the inhibition of mRNA synthesis .
Biochemical Pathways
The inhibition of RNA polymerase II by this compound disrupts the normal cellular transcription levels . This disruption affects various biochemical pathways, leading to cell death . The existing mechanisms of cell damage mainly focus on apoptosis, oxidative stress, and autophagy .
Pharmacokinetics
This compound acts in vivo through the enterohepatic circulation and transport system . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification processes.
Result of Action
The result of this compound’s action is cell death . It has been shown that this compound-based drugs can kill cancer cells that are resistant to other treatments, including HER2-positive breast cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the toxin’s potency is retained through various environmental conditions such as cooking, freezing, and drying processes . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Alpha-Amanitin exerts its toxic effects primarily through the inhibition of RNA polymerase II . This enzyme is crucial for the synthesis of messenger RNA in cells, and its inhibition by this compound disrupts normal cellular function .
Cellular Effects
In cells, this compound causes a decrease in nascent RNA synthesis in a concentration- and time-dependent manner . This leads to a disruption in gene expression and cellular metabolism, as the production of new proteins is halted .
Molecular Mechanism
The molecular mechanism of this compound involves binding to and inhibiting the activity of RNA polymerase II . This prevents the enzyme from synthesizing new RNA molecules, thereby halting the process of transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound displays time- and concentration-dependent cytotoxicity . Over time, the toxin’s activity can be measured based on the inhibition of cellular activity .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its inhibition of RNA polymerase II . This disrupts the normal flow of genetic information from DNA to RNA, affecting the entire cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it binds to and inhibits RNA polymerase II . This prevents the enzyme from carrying out its normal function of synthesizing RNA from DNA .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of alpha-Amanitin involves several steps, including protection of the amino group, introduction of the cyclohexene ring, and deprotection of the amino group. The key step in the synthesis is the formation of the cyclohexene ring, which is achieved through a Diels-Alder reaction between a dienophile and a diene.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "2,3-dihydroxybenzoic acid", "Boc-anhydride", "TFA", "TMSOTf", "DCC", "EDC", "DIEA", "PPh3", "Pd/C", "NaBH4", "NaOH", "MeOH", "EtOH", "CH2Cl2", "EtOAc", "THF" ], "Reaction": [ "Protection of the amino group of L-phenylalanine with Boc-anhydride and TFA.", "Coupling of the protected L-phenylalanine with L-valine and L-proline using TMSOTf, DCC, and DIEA to form the tripeptide.", "Introduction of the cyclohexene ring through a Diels-Alder reaction between the tripeptide and 2,3-dihydroxybenzoic acid using PPh3 as a catalyst.", "Deprotection of the Boc group using NaOH in MeOH.", "Reduction of the nitro group with NaBH4 in EtOH.", "Deprotection of the amino group using TFA.", "Purification of alpha-Amanitin using chromatography with CH2Cl2 and EtOAc as solvents." ] } | |
| 23109-05-9 | |
Molekularformel |
C39H54N10O14S |
Molekulargewicht |
919.0 g/mol |
IUPAC-Name |
2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1 |
InChI-Schlüssel |
CIORWBWIBBPXCG-YFYLCZILSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
Color/Form |
NEEDLES FROM METHANOL |
melting_point |
254-255 °C |
| 23109-05-9 | |
Physikalische Beschreibung |
Solid; [Merck Index] Faintly beige powder; [MSDSonline] |
Piktogramme |
Acute Toxic; Health Hazard |
Synonyme |
Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


